molecular formula C10H7NO2 B1443709 2-(Furan-2-yl)pyridine-4-carbaldehyde CAS No. 103851-91-8

2-(Furan-2-yl)pyridine-4-carbaldehyde

Cat. No. B1443709
M. Wt: 173.17 g/mol
InChI Key: PLNQVIMETJUALV-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)pyridine-4-carbaldehyde” is a complex organic compound. It is derived from furan and pyridine, two important heterocyclic compounds. Furan is a five-membered ring with four carbon atoms and one oxygen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of “2-(Furan-2-yl)pyridine-4-carbaldehyde” could potentially involve the use of furan platform chemicals (FPCs) directly available from biomass, such as furfural and 5-hydroxy-methylfurfural . Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H)-ones by ligand-free photocatalytic C–C bond cleavage .


Molecular Structure Analysis

The molecular structure of “2-(Furan-2-yl)pyridine-4-carbaldehyde” is likely to be complex due to the presence of both furan and pyridine rings. The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-(Furan-2-yl)pyridine-4-carbaldehyde” could be diverse, given the reactivity of both furan and pyridine rings. Furan platform chemicals (FPCs) can be economically synthesized from biomass and have a wide range of potential applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Furan-2-yl)pyridine-4-carbaldehyde” would depend on its specific structure. For instance, 2-(furan-2-yl)pyridine-4-carboxylic acid, a related compound, is a powder with a melting point of 226-227 degrees Celsius .

Safety And Hazards

The safety and hazards associated with “2-(Furan-2-yl)pyridine-4-carbaldehyde” would depend on its specific properties. For instance, 2-(furan-2-yl)pyridine-4-carboxylic acid is associated with several hazard statements including H302, H315, H319, and H335 .

Future Directions

The future directions for “2-(Furan-2-yl)pyridine-4-carbaldehyde” could involve further exploration of its potential applications, particularly in the context of green chemistry and the use of biomass-derived chemicals .

properties

IUPAC Name

2-(furan-2-yl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-8-3-4-11-9(6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNQVIMETJUALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60761403
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyridine-4-carbaldehyde

CAS RN

103851-91-8
Record name 2-(Furan-2-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60761403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(furan-2-yl)isonicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromoisonicotinaldehyde and furan-2-ylboronic acid (39.6 mg, 93.2 mg theoretical, 42.5%). LC-MS m/z 174.2 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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